Neohydroxyaspergillic Acid

Description

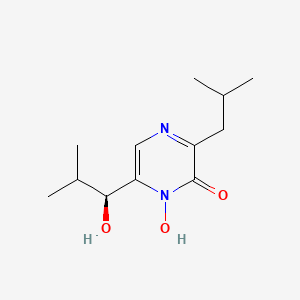

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTAJMQGQJRLDK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Neohydroxyaspergillic Acid: A Technical Guide to its Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohydroxyaspergillic acid, a polar metabolite belonging to the aspergillic acid class of compounds, stands as a molecule of significant interest within the scientific community. First observed in 1958 by Weiss and co-workers, this pyrazinone derivative is a secondary metabolite produced by fungi of the genus Aspergillus, notably Aspergillus sclerotiorum.[1] Its chemical structure, characterized by a di-isobutyl pyrazine (B50134) N-oxide ring system, has been elucidated as 2-hydroxy-3,6-di-isobutylpyrazine 1-oxide. This compound has demonstrated a spectrum of biological activities, including antibacterial, antiviral, and antiprotozoan effects, making it a compelling subject for further investigation in the realm of drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological activities of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a yellow solid with the molecular formula C₁₂H₂₀N₂O₃ and a molecular weight of 240.3 g/mol .[1] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to be kept at -20°C.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus species, particularly those in the Circumdati section, is closely related to the well-studied aspergillic acid biosynthetic pathway. The core of this pathway involves the condensation of two amino acid precursors. In the case of this compound, both precursor molecules are L-leucine.[2]

The biosynthetic process is orchestrated by a gene cluster homologous to the asa cluster responsible for aspergillic acid production in Aspergillus section Flavi. This cluster contains genes encoding key enzymes such as a non-ribosomal peptide synthetase (NRPS)-like enzyme and a cytochrome P450 monooxygenase. The NRPS-like enzyme is responsible for the initial condensation of the two L-leucine molecules to form a dipeptide intermediate, which then cyclizes to form the pyrazinone ring. Subsequent enzymatic modifications, including oxidation and hydroxylation, lead to the final structure of this compound.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sclerotiorum

The following protocol outlines a general procedure for the isolation and purification of this compound from a culture of Aspergillus sclerotiorum.

1. Fungal Culture:

-

Inoculate Aspergillus sclerotiorum spores into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD) medium.

-

Incubate the culture at 25-28°C for 14-21 days with shaking (150-200 rpm) to ensure proper aeration and growth.

2. Extraction:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 1:1) and visualize under UV light (254 nm).

-

Combine fractions containing the compound of interest based on the TLC profile.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions to preparative or semi-preparative HPLC.

-

A typical HPLC system would consist of a C18 reversed-phase column.

-

The mobile phase could be a gradient of water and acetonitrile (B52724) or methanol, with or without the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure. The characteristic signals for the isobutyl groups and the pyrazinone ring protons and carbons should be identifiable. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment.

-

-

Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula (C₁₂H₂₀N₂O₃).

-

Biological Activities

This compound has been reported to exhibit a range of biological activities. However, detailed quantitative data in the public domain is limited. The following tables are structured to present such data as it becomes available through further research.

Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Bacillus subtilis | Data not available |

| Pseudomonas aeruginosa | Data not available |

Cytotoxic Activity

| Cancer Cell Line | IC₅₀ (µM) |

| Breast Cancer (e.g., MCF-7) | Data not available |

| Lung Cancer (e.g., A549) | Data not available |

| Colon Cancer (e.g., HCT116) | Data not available |

| Prostate Cancer (e.g., PC-3) | Data not available |

Mechanism of Action

The precise molecular mechanism of action for this compound's antibacterial and cytotoxic effects has not yet been fully elucidated. It is hypothesized that its activity may be related to its ability to chelate metal ions, which are essential for various cellular processes in both bacteria and cancer cells. The hydroxamic acid moiety in its structure is a known metal-chelating functional group. Disruption of metal ion homeostasis can lead to the inhibition of key enzymes, generation of reactive oxygen species, and ultimately, cell death. Further research is required to identify the specific cellular targets and signaling pathways affected by this compound.

Conclusion and Future Directions

This compound represents a promising natural product with the potential for development as a therapeutic agent. Its discovery and historical context are rooted in the rich secondary metabolism of Aspergillus species. While its biological activities have been qualitatively described, there is a clear need for comprehensive quantitative studies to determine its potency and spectrum of activity. Future research should focus on:

-

Detailed Bioactivity Profiling: Systematic screening of this compound against a wide range of bacterial pathogens (including multidrug-resistant strains) and a diverse panel of cancer cell lines to establish its MIC and IC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to explore the chemical features essential for its activity and to potentially develop more potent and selective derivatives.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of this compound in preclinical animal models.

By addressing these key areas, the scientific community can unlock the full potential of this compound and pave the way for its potential application in medicine.

References

Fungal Sources of Neohydroxyaspergillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohydroxyaspergillic acid is a pyrazinone-derived secondary metabolite produced by various filamentous fungi. As a member of the aspergillic acid family of compounds, it has garnered interest for its diverse biological activities, including antibacterial, antifungal, and antitumoral properties. This technical guide provides an in-depth overview of the fungal sources of this compound, its biosynthesis, and detailed methodologies for its isolation, purification, and quantification.

Fungal Producers of this compound

This compound has been predominantly isolated from species belonging to the genus Aspergillus, particularly within the section Circumdati. Key fungal producers identified in the literature include:

-

Aspergillus sclerotiorum : This species is a well-documented producer of this compound.[1]

-

Aspergillus melleus : Strains of A. melleus have been shown to produce both neoaspergillic acid and this compound under laboratory conditions.[2][3]

-

Aspergillus sp. SPH2 : An endophytic fungus that has also been identified as a producer of this compound.

The production of this compound can be influenced by culture conditions. Historically, its production was often observed under specific circumstances such as co-cultivation of different fungal species or in response to high salt stress.[3] However, recent studies have demonstrated its production in monocultures under standard laboratory conditions.[2]

Biosynthesis of this compound

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), often referred to as the asa or nea cluster.[4][5] This cluster encodes a series of enzymes that catalyze the formation of the pyrazinone core and subsequent modifications.

The biosynthetic pathway commences with the condensation of two L-leucine molecules, a reaction catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme, NeaC (or AsaC). The resulting intermediate undergoes a series of enzymatic modifications, including oxidation and hydroxylation, to yield this compound. Key enzymes in this pathway include a P450 oxidase (NeaD) and a hydrolase (NeaB).[2]

The expression of the this compound BGC is subject to regulation by various transcription factors. The global regulatory protein VeA has been shown to influence the expression of the asa gene cluster in Aspergillus flavus.[6] Additionally, a negative transcriptional regulator, McrA, has been identified, and its deletion in A. melleus leads to an upregulation of both neoaspergillic acid and this compound production.[2]

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and the culture conditions employed. The following table summarizes available quantitative data.

| Fungal Strain | Culture Conditions | Compound | Yield/Observation | Reference |

| Aspergillus melleus IMV 01140 (Wild Type) | Liquid Culture | Neoaspergillic Acid | 4 mg/L | [3] |

| Aspergillus melleus ΔmcrA | Solid YEPD medium, 6 days | This compound | 1.6-fold increase compared to wild type | [2] |

| Aspergillus sp. SPH2 | Submerged fermentation | This compound | Production peaks in the first few days |

Experimental Protocols

Fungal Cultivation and Extraction

This protocol is adapted from the methodology described for Aspergillus melleus.[2]

1. Fungal Culture:

- Prepare Yeast Extract Peptone Dextrose (YEPD) agar (B569324) plates.

- Inoculate the plates with 1.0 × 10⁷ conidia of the desired Aspergillus strain.

- Incubate the plates at 26 °C for 6 days.

2. Extraction:

- Harvest the fungal biomass and the agar medium.

- Perform an initial extraction with methanol (B129727) followed by sonication for 1 hour.

- Collect the methanol extract and perform a second extraction of the fungal material with a 1:1 mixture of dichloromethane (B109758) and methanol, followed by sonication for 1 hour.

- Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.

node [

shape=box,

style="filled",

fontname="Arial",

fontsize=10,

fillcolor="#FFFFFF",

fontcolor="#202124",

color="#5F6368"

];

edge [

fontname="Arial",

fontsize=9,

color="#4285F4",

arrowhead=vee

];

Fungal_Culture [label="Fungal Culture on YEPD Agar"];

Extraction [label="Solvent Extraction\n(Methanol & Dichloromethane/Methanol)"];

Crude_Extract [label="Crude Extract"];

Silica_Gel [label="Silica Gel Column Chromatography"];

Fractionation [label="Fraction Collection"];

Preparative_HPLC [label="Preparative HPLC"];

Pure_Compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Fungal_Culture -> Extraction;

Extraction -> Crude_Extract;

Crude_Extract -> Silica_Gel;

Silica_Gel -> Fractionation;

Fractionation -> Preparative_HPLC;

Preparative_HPLC -> Pure_Compound;

}

Workflow for extraction and purification.

Purification of this compound

1. Silica (B1680970) Gel Column Chromatography:

* The crude extract is subjected to silica gel column chromatography.

* Elution is performed with a gradient of dichloromethane and methanol, starting with 1% methanol.

* Fractions containing neoaspergillic acid and this compound typically elute at around 3% methanol.

[2]

2. Preparative High-Performance Liquid Chromatography (HPLC):

* The fractions containing the compounds of interest are combined and further purified by preparative HPLC.

* A C18 column is commonly used for separation.

* The mobile phase and gradient conditions should be optimized for the specific separation.

Quantitative Analysis by HPLC

The following is a representative protocol for the quantitative analysis of this compound in fungal extracts.

1. Sample Preparation:

* The fungal extract is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

* The sample is filtered through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

* Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

* Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

* Flow Rate: 1.0 mL/min.

* Detection: UV detector at 280 nm.

[2] * Injection Volume: 10-20 µL.

3. Quantification:

* A calibration curve is generated using a certified reference standard of this compound at various concentrations.

* The concentration of this compound in the fungal extract is determined by comparing its peak area to the calibration curve.

Conclusion

This compound is a promising bioactive compound produced by a select group of Aspergillus species. Understanding the fungal sources, biosynthetic pathways, and robust methods for its isolation and quantification are crucial for advancing research into its potential applications in drug development and other fields. The methodologies and data presented inthis guide provide a solid foundation for researchers and scientists working with this intriguing fungal metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. The aspergillic acid biosynthetic gene cluster predicts neoaspergillic acid production in Aspergillus section Circumdati [agris.fao.org]

- 6. Identification and functional analysis of the aspergillic acid gene cluster in Aspergillus flavus | CoLab [colab.ws]

The Natural Occurrence and Distribution of Neohydroxyaspergillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neohydroxyaspergillic acid, a hydroxamate-containing pyrazinone, is a fungal secondary metabolite that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its natural occurrence, distribution, and biosynthesis. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on its fungal producers, production optimization, and the methodologies for its isolation, purification, and characterization. This guide includes quantitative data on its production, detailed experimental protocols, and visualizations of its biosynthetic pathway and a general experimental workflow for its study.

Natural Occurrence and Fungal Producers

This compound is primarily produced by various species of the fungal genus Aspergillus. Its discovery has been reported in several species, highlighting its distribution within this genus.

Table 1: Fungal Producers of this compound

| Fungal Species | Section | Source/Environment | Reference(s) |

| Aspergillus melleus | Circumdati | Soil, environmental isolates | [1][2] |

| Aspergillus sclerotiorum | Circumdati | Soil, agricultural products | [3] |

| Aspergillus sp. SPH2 | Not specified | Endophyte from Bethencourtia palmensis | [4] |

Quantitative Production Data

The production of this compound can be influenced by various factors, including the fungal strain, culture conditions, and genetic modifications. Genetic engineering approaches have shown promise in enhancing its yield.

Table 2: Quantitative Production of this compound in Aspergillus melleus

| Strain | Genetic Modification | Production Increase (relative to wild type) |

| A. melleus IMV 01140 | ΔmcrA (deletion of a negative global regulator) | 1.6-fold |

This data indicates that the targeted deletion of the mcrA gene, a negative regulator of secondary metabolism, in Aspergillus melleus leads to a significant increase in the production of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is closely linked to that of its precursor, neoaspergillic acid. The biosynthetic pathway involves a dedicated gene cluster, and key enzymatic steps have been elucidated.

Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in Aspergillus melleus begins with the condensation of two L-leucine molecules to form the intermediate flavacol. This is followed by a series of enzymatic modifications to yield neoaspergillic acid, which is then hydroxylated to form the final product, this compound.

Key Biosynthetic Genes

The biosynthesis is governed by the nea gene cluster, which is homologous to the asa gene cluster responsible for aspergillic acid production in other Aspergillus species. The key enzymes identified in the pathway are:

-

neaC : A non-ribosomal peptide synthetase (NRPS)-like enzyme responsible for the initial condensation of the amino acid precursors.

-

neaD : A cytochrome P450 oxidase involved in a crucial oxidation step.

-

neaB : A hydrolase that catalyzes the final hydroxylation to produce this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Fungal Fermentation and Metabolite Extraction

This protocol describes a general procedure for the cultivation of Aspergillus species and the subsequent extraction of secondary metabolites, including this compound.

Materials:

-

Potato Dextrose Agar (B569324) (PDA) or Yeast Extract Peptone Dextrose (YEPD) medium

-

Liquid fermentation medium (e.g., YEPD broth)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Fungal Culture: Inoculate the desired Aspergillus strain onto PDA or YEPD agar plates and incubate at 25-28°C for 5-7 days until sporulation.

-

Inoculum Preparation: Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the mature culture plate and gently scraping the surface to release the spores. Adjust the spore concentration as needed.

-

Fermentation: Inoculate the liquid fermentation medium in Erlenmeyer flasks with the spore suspension. Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).

-

Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration.

-

Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of this compound from the crude extract using HPLC.

Instrumentation and Materials:

-

HPLC system with a preparative or semi-preparative column (e.g., C18)

-

UV-Vis or Diode Array Detector (DAD)

-

Fraction collector

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

-

Acid modifier (e.g., formic acid or trifluoroacetic acid)

Procedure:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: A typical gradient might start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 90-100%) over 30-40 minutes.

-

Flow Rate: Dependent on the column dimensions, typically 2-5 mL/min for a semi-preparative column.

-

Detection: Monitor the elution profile at a suitable wavelength, which can be determined from a UV-Vis spectrum of the crude extract (typically in the range of 220-350 nm for pyrazinones).

-

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on the retention time.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for the NMR analysis of this compound.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOD)

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a series of NMR spectra, including:

-

¹H NMR: To determine the proton chemical shifts, coupling constants, and integration.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to elucidate the complete molecular structure.

-

-

Data Processing and Analysis: Process the acquired NMR data using appropriate software to assign all proton and carbon signals and confirm the structure of this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the investigation of this compound from a fungal source.

Conclusion

This compound is a naturally occurring fungal metabolite with a defined biosynthetic pathway and potential for enhanced production through genetic engineering. The protocols and data presented in this guide provide a solid foundation for researchers interested in exploring this compound further. Future research may focus on optimizing fermentation conditions for industrial-scale production, elucidating its full range of biological activities, and exploring its potential as a lead compound in drug discovery programs.

References

Unraveling the Molecular Architecture of Neohydroxyaspergillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Neohydroxyaspergillic acid, a bioactive fungal metabolite. This document compiles available spectroscopic data, details experimental protocols for its isolation and characterization, and presents a logical workflow for its structure determination.

Core Structural Features and Physicochemical Properties

This compound, with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol , belongs to the aspergillic acid class of compounds.[1] These compounds are characterized by a pyrazinone core, and this compound is structurally similar to its well-known analogue, neoaspergillic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H20N2O3 | [1] |

| Molecular Weight | 240.3 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO | [1] |

| Storage | -20°C (Long Term) | [1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been confirmed through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original discovery dates back to 1958, recent studies have provided high-resolution data essential for unambiguous characterization.

Table 2: NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are crucial for assigning the proton and carbon environments within the molecule. While a specific, publicly available dataset for this compound was not identified in the conducted search, the following represents a general format for presenting such data based on the analysis of related compounds.

| Position | ¹H NMR (δ, mult., J in Hz) | ¹³C NMR (δ) |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.

| Ion | m/z | Interpretation |

| [M+H]⁺ | 241.15 | Protonated molecular ion |

| Other fragments | Data not available in search results |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on methods described for the isolation of neoaspergillic acid and its derivatives from fungal cultures.[2]

-

Fungal Cultivation: Aspergillus melleus is cultivated on a suitable medium, such as Yeast Extract Peptone Dextrose (YEPD) agar (B569324) plates, at 26 °C for several days.[2]

-

Extraction: The agar medium is macerated and extracted sequentially with methanol and a dichloromethane/methanol mixture (1:1), aided by sonication. The resulting extracts are combined.[2]

-

Solvent Partitioning: The crude extract is concentrated and then partitioned with ethyl acetate (B1210297) to separate compounds based on polarity. The ethyl acetate layers are collected and evaporated to yield a crude extract.[2]

-

Chromatographic Purification: The crude extract is subjected to column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[2]

Spectroscopic Analysis

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition of the molecular ion. Fragmentation patterns are analyzed using techniques like tandem mass spectrometry (MS/MS).

Logical Workflow for Structure Elucidation

The process of elucidating the chemical structure of a natural product like this compound follows a logical progression of experiments and data analysis.

Caption: Logical workflow for the structure elucidation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is closely linked to that of neoaspergillic acid and involves the condensation of amino acid precursors, specifically leucine (B10760876) and isoleucine.[3] A proposed biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS)-like enzyme.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. While foundational work established its existence, recent advancements have enabled a more detailed understanding of its molecular architecture. This knowledge is critical for researchers in drug discovery and development who may seek to synthesize this molecule or its analogues to explore its therapeutic potential. Further research to fully populate the detailed spectroscopic datasets will be invaluable to the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Neohydroxyaspergillic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for this compound. The information is intended to support research and development efforts in the fields of natural product chemistry, microbiology, and pharmacology.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |

| Molecular Weight | 240.30 g/mol | [1][3] |

| Appearance | Yellow solid | [3] |

| Purity | >95% (by HPLC) | [3] |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | [1][3] |

| Storage | Long-term storage at -20°C. | [3] |

| CAS Number | 72598-34-6 | [1][3] |

Spectral Data and Structural Elucidation

The chemical structure of this compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[4] These techniques are fundamental in the characterization of organic molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and stereochemical relationships.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can further confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as O-H (hydroxyl), N-H, C=O (carbonyl), and C-N bonds, by identifying their characteristic vibrational frequencies.[5][6][7][8]

Biological Activity and Mechanism of Action

This compound exhibits notable antibiotic and antifungal properties.[4] It has demonstrated activity against a range of pathogenic bacteria and fungi, with reported minimum inhibitory concentrations (MICs).[4]

The antimicrobial mechanism of action is believed to be twofold:

-

Metal Chelation: The hydroxamic acid moiety of this compound can chelate essential metal ions, such as Ca²⁺ and Fe³⁺, disrupting microbial processes that are dependent on these ions.[4]

-

Enzyme Inhibition: It is a known inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[4] Ergosterol is an essential component of fungal cell membranes.

Mechanism of action of this compound.

Biosynthesis

The biosynthesis of this compound in Aspergillus melleus is governed by a specific gene cluster. The pathway begins with the condensation of the amino acids isoleucine and leucine.[4] Key genes involved in this process are neaC (a non-ribosomal peptide synthetase), neaB (a hydrolase), and neaD (a cytochrome P450 oxidase). The expression of this gene cluster is regulated by the transcriptional repressor mcrA.[4]

Biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly available. However, standard methodologies for the analysis of fungal metabolites can be applied.

General Workflow for Isolation and Purification

A general workflow for the isolation and purification of fungal secondary metabolites is as follows:

General workflow for isolation and purification.

Determination of Melting Point (General Protocol)

The melting point of an organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[1][9][10][11]

Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the organic compound (finely powdered)

-

Heating oil (for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: The capillary tube is placed in the sample holder of the apparatus, and the heating rate is set.

-

Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in the heating oil within the Thiele tube.

-

-

Heating: The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of Solubility (General Protocol)

The solubility of a fungal metabolite can be determined by the isothermal saturation method.[12]

Materials:

-

Vials with screw caps

-

Thermostatic shaker

-

Analytical balance

-

Spectrophotometer or HPLC

-

Solvent of interest

-

Sample of the compound

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed in a thermostatic shaker at a constant temperature.

-

The mixture is shaken until equilibrium is reached (typically 24-72 hours).

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Determination of pKa (General Protocol using Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[3][13]

Materials:

-

pH meter with an electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture)

Procedure:

-

A known volume of the compound's solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized base is added in small increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Aspergillic acid - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. This compound (72598-34-6) for sale [vulcanchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. megalecture.com [megalecture.com]

- 8. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

Unraveling the Iron Siege: A Technical Guide to the Putative Mechanism of Action of Neohydroxyaspergillic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neohydroxyaspergillic acid, a hydroxamate-containing cyclic dipeptide produced by Aspergillus species, has demonstrated a spectrum of antimicrobial activities. This technical guide synthesizes the current understanding of its putative mechanism of action, which is centered on its potent iron-chelating properties. By sequestering ferric iron (Fe³⁺), this compound effectively disrupts iron homeostasis in pathogenic microbes, a critical element for their survival and virulence. This disruption is primarily achieved by inhibiting the function of siderophores, high-affinity iron-chelating molecules produced by microorganisms to scavenge iron from their environment. This guide provides an in-depth analysis of the proposed mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction

Iron is an essential nutrient for virtually all living organisms, playing a crucial role as a cofactor in numerous vital enzymatic reactions. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, many pathogenic bacteria and fungi have evolved sophisticated iron acquisition systems, with siderophore-mediated iron uptake being a primary strategy. Siderophores are low-molecular-weight compounds with an exceptionally high affinity for ferric iron. They are secreted into the extracellular environment to scavenge iron, and the resulting ferric-siderophore complexes are then recognized by specific receptors on the microbial surface and transported into the cell.

This compound, a secondary metabolite from Aspergillus sclerotiorum, has been identified as an antibiotic and antifungal agent[1]. Its chemical structure, featuring a hydroxamic acid moiety, strongly suggests a role as an iron chelator. This guide delineates the proposed mechanism by which this compound exerts its antimicrobial effects through the disruption of siderophore-dependent iron acquisition pathways.

Putative Mechanism of Action: Iron Chelation and Siderophore Pathway Disruption

The primary putative mechanism of action for this compound is its ability to act as a competitive iron chelator. By binding to and sequestering ferric iron in the extracellular environment, it effectively outcompetes microbial siderophores, leading to a state of iron starvation for the pathogen. This iron deprivation has several downstream consequences:

-

Inhibition of Siderophore-Mediated Iron Uptake: By reducing the availability of free ferric iron, this compound prevents the formation of ferric-siderophore complexes, thereby blocking a critical pathway for iron acquisition.

-

Disruption of Siderophore Biosynthesis: While direct enzymatic inhibition has not been conclusively demonstrated, the iron-depleted environment created by this compound can lead to the upregulation of siderophore biosynthesis genes as the microbe attempts to compensate. However, without the necessary iron cofactor for various metabolic processes, the pathogen's ability to sustain this response and other vital functions is compromised. Siderophore biosynthesis occurs through several key pathways, including Non-Ribosomal Peptide Synthetase (NRPS), Polyketide Synthase (PKS), and NRPS-Independent Siderophore (NIS) synthetase pathways[2][3][4]. The disruption of iron availability would impact all siderophore-dependent organisms, regardless of their specific biosynthetic pathway.

-

Impairment of Iron-Dependent Cellular Processes: Iron is a critical component of many enzymes involved in cellular respiration, DNA synthesis, and other essential metabolic pathways. Iron starvation induced by this compound leads to the inhibition of these processes, ultimately resulting in bacteriostatic or bactericidal effects.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

The antimicrobial activity of this compound has been quantified against a variety of bacterial and fungal species. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Negative | 125-500 | [1] |

| Mycobacterium smegmatis | N/A | 125-500 | [1] |

| Staphylococcus aureus | Positive | 125-500 | [1] |

| Escherichia coli | Negative | 125-500 | [1] |

| Klebsiella pneumoniae | Negative | 125-500 | [1] |

| Bacillus mycoides | Positive | 125-500 | [1] |

| Bacillus subtilis | Positive | 125-500 | [1] |

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | Reference |

| Geotrichum convolute | 175-700 | [1] |

| Saccharomyces consortiale | 175-700 | [1] |

| Phycomyces blakesleeanus | 175-700 | [1] |

| Chaetomium globosum | 175-700 | [1] |

| Trichophyton mentagrophytes | 175-700 | [1] |

| Aspergillus niger | Inactive | [1] |

| Penicillium notatum | Inactive | [1] |

| Myrothecium verrucaria | Inactive | [1] |

| Saccharomyces cerevisiae | Inactive | [1] |

Experimental Protocols

To investigate the putative mechanism of action of this compound, two key experimental approaches can be employed: the Ferrozine-based iron chelation assay and the Chrome Azurol S (CAS) assay for siderophore detection.

Ferrozine-Based Iron Chelation Assay

This spectrophotometric assay quantifies the iron-chelating ability of a compound. Ferrozine (B1204870) forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be measured at 562 nm. A compound with iron-chelating activity will compete with ferrozine for iron binding, leading to a decrease in the absorbance of the ferrozine-iron complex.

Materials:

-

Ferrozine solution

-

FeSO₄ solution

-

Test compound (this compound) dissolved in a suitable solvent

-

Assay buffer (e.g., HEPES or PIPES buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a defined volume of the test compound dilutions to the wells.

-

Add a solution of FeSO₄ to each well to initiate the chelation reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the chelation to occur.

-

Add the ferrozine solution to each well. The ferrozine will react with any remaining free Fe²⁺.

-

Measure the absorbance of each well at 562 nm using a microplate reader.

-

A control containing only the solvent and reagents (no test compound) is used to represent 0% chelation. A blank containing all reagents except FeSO₄ is used to correct for background absorbance.

-

The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

Chrome Azurol S (CAS) Agar (B569324) Assay for Siderophore Detection

The CAS assay is a widely used method to detect the production of siderophores by microorganisms. The assay is based on a high-affinity iron-dye complex (Fe-CAS-HDTMA). When a siderophore with a higher affinity for iron is present, it removes the iron from the dye complex, resulting in a color change from blue to orange/yellow. Inhibition of siderophore production by a test compound can be observed as a reduction or absence of this color change.

Materials:

-

CAS agar plates (containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a source of iron)

-

Siderophore-producing microbial strain

-

Test compound (this compound)

-

Sterile paper discs

Protocol:

-

Prepare CAS agar plates as described in the literature[5][6]. The medium should be iron-limited to induce siderophore production.

-

Inoculate the surface of the CAS agar plates with the siderophore-producing microbial strain to create a lawn of growth.

-

Prepare solutions of this compound at various concentrations.

-

Impregnate sterile paper discs with the test compound solutions and a solvent control.

-

Place the discs onto the surface of the inoculated CAS agar plates.

-

Incubate the plates under conditions suitable for the growth of the test microorganism.

-

Observe the plates for the formation of orange/yellow halos around the microbial growth, which indicates siderophore production.

-

The inhibition of siderophore production by this compound will be indicated by a reduction in the size or intensity of the halo around the discs containing the compound compared to the solvent control.

Signaling Pathways and Logical Relationships

The disruption of iron homeostasis by this compound impacts several interconnected cellular pathways. The following diagram illustrates the logical relationship between iron availability, siderophore biosynthesis, and microbial virulence.

Conclusion

The available evidence strongly supports the hypothesis that this compound exerts its antimicrobial activity primarily through the chelation of ferric iron. This action leads to the disruption of siderophore-mediated iron acquisition, a pathway that is critical for the survival and virulence of many pathogenic bacteria and fungi. The quantitative data on its antimicrobial activity, coupled with established experimental protocols for assessing iron chelation and siderophore production, provide a solid framework for further investigation into its precise molecular targets and for its potential development as a novel therapeutic agent. Future research should focus on elucidating whether this compound directly inhibits any of the enzymes involved in the siderophore biosynthesis pathways, which would provide a more complete understanding of its mechanism of action.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Siderophore Biosynthesis to Thwart Microbial Growth [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-CAS, a fast and universal method for siderophore detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Neohydroxyaspergillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohydroxyaspergillic acid, a cyclic hydroxamic acid belonging to the aspergillic acid class of mycotoxins, is a secondary metabolite produced by various species of the genus Aspergillus. First described in the mid-20th century, this compound has garnered interest for its biological activities, notably its antimicrobial properties. This technical guide provides an in-depth exploration of the antimicrobial spectrum of this compound, compiling available data, detailing experimental methodologies for its assessment, and visualizing key experimental workflows. As research into novel antimicrobial agents becomes increasingly critical in the face of rising antibiotic resistance, a thorough understanding of compounds like this compound is paramount.

Data Presentation: Antimicrobial Spectrum of this compound

Quantitative data on the minimum inhibitory concentration (MIC) of this compound against various microorganisms is limited in publicly available literature. However, early studies have established its activity against a range of bacteria and have drawn comparisons to its structural analog, aspergillic acid. The following table summarizes the known antimicrobial spectrum based on available information. It is important to note that aspergillic acid has been reported to be more potent than this compound against several key pathogens[1].

| Microorganism | Gram Type/Class | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Bacillus subtilis | Gram-positive | Data not available (activity reported) |

| Staphylococcus aureus | Gram-positive | Data not available (activity reported) |

| Escherichia coli | Gram-negative | Data not available (activity reported) |

| Candida albicans | Fungus | Data not available (activity reported) |

Note: While specific MIC values for this compound are not readily found in contemporary literature, its activity against the listed organisms has been qualitatively confirmed. Further research is required to establish precise quantitative measures of its efficacy.

Experimental Protocols

The evaluation of the antimicrobial spectrum of this compound relies on standardized and reproducible laboratory methods. The following protocols for broth microdilution and agar (B569324) disk diffusion are fundamental to determining the minimum inhibitory concentration (MIC) and assessing the susceptibility of various microorganisms to the compound.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of pure this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol) to create a high-concentration stock solution. The choice of solvent should be one that does not interfere with microbial growth at the final concentration used in the assay.

2. Preparation of Microtiter Plates:

-

Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

-

Include a positive control well (broth with microorganism, no compound) and a negative control well (broth only) on each plate.

3. Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar medium overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to the final required inoculum density for the assay.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared microbial suspension.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique to assess the susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Agar Plates:

-

Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria).

2. Inoculum Preparation and Plating:

-

Prepare a standardized microbial inoculum as described for the broth microdilution method.

-

Evenly swab the entire surface of the agar plate with the inoculum to create a lawn of bacteria.

3. Preparation and Application of Disks:

-

Impregnate sterile paper disks with a known concentration of this compound.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a control disk impregnated with the solvent alone.

4. Incubation:

-

Incubate the plates under appropriate conditions.

5. Measurement and Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively elucidated. However, based on its structural similarity to other heterocyclic hydroxamic acids like aspergillic acid, it is hypothesized that its antimicrobial activity is linked to its ability to chelate essential metal ions.

Hypothesized Mechanism of Action:

Metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺), are crucial cofactors for a multitude of bacterial enzymes involved in vital metabolic processes, including cellular respiration and DNA replication. By sequestering these essential metal ions, this compound likely disrupts the function of these metalloenzymes, leading to the inhibition of critical metabolic pathways and ultimately resulting in the cessation of bacterial growth and proliferation. Further research, including enzymatic assays and studies on its interaction with the bacterial cell envelope, is necessary to fully elucidate the specific molecular targets and pathways affected by this compound.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of this compound.

Conclusion

This compound presents a historical yet potentially relevant scaffold for the exploration of novel antimicrobial agents. While early research confirmed its activity against both Gram-positive and Gram-negative bacteria, as well as fungi, a significant gap exists in the current literature regarding its quantitative antimicrobial spectrum and a detailed understanding of its mechanism of action. The protocols and workflows outlined in this guide provide a framework for future investigations that are crucial for fully characterizing the therapeutic potential of this natural product. Further studies are warranted to establish precise MIC values against a broad panel of clinically relevant pathogens and to validate the hypothesized mechanism of metal chelation. Such research could pave the way for the development of new antimicrobial strategies based on this and related molecular structures.

References

Preliminary Cytotoxicity Screening of Neohydroxyaspergillic Acid: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding the cytotoxicity screening of Neohydroxyaspergillic acid. This document serves as a comprehensive, in-depth technical guide and whitepaper constructed from established methodologies in preclinical oncology drug discovery. The data presented herein is hypothetical and intended to illustrate the standard experimental workflow and data presentation for a preliminary cytotoxicity screening of a novel compound like this compound.

Introduction

This compound (C₁₂H₂₀N₂O₃) is a cyclic hydroxamic acid derivative.[1] Its structure is characterized by a hydroxyl group at the C-2 position of its pyrazine (B50134) core.[1] Natural products are a significant source of novel therapeutic agents, particularly in oncology. The preliminary cytotoxicity screening of such compounds is a critical first step in the drug discovery pipeline. This process aims to identify compounds that can inhibit cancer cell proliferation or induce cell death, providing a foundation for further mechanistic studies and preclinical development. This guide outlines a standardized approach to the preliminary cytotoxicity screening of a novel compound, using this compound as a representative example.

Data Presentation: Summary of Hypothetical Findings

The following tables summarize hypothetical quantitative data from the preliminary screening of this compound. This data is for illustrative purposes and represents typical results that might be obtained for a moderately cytotoxic natural product.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These hypothetical values were determined using the MTT assay after 72 hours of continuous exposure.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 15.2 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 22.8 ± 3.5 |

| HCT116 | Colorectal Carcinoma | 18.5 ± 2.9 |

| HeLa | Cervical Adenocarcinoma | 25.1 ± 4.2 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Table 2: Apoptosis Induction by this compound in A549 Cells

This table illustrates the percentage of apoptotic cells as determined by Annexin V-FITC/Propidium Iodide (PI) staining after 48 hours of treatment.

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 (Control) | 3.2 ± 0.8 | 2.1 ± 0.5 | 94.7 ± 1.3 |

| 7.5 (0.5 x IC₅₀) | 12.5 ± 1.9 | 5.8 ± 1.1 | 81.7 ± 2.7 |

| 15 (IC₅₀) | 28.4 ± 3.2 | 15.2 ± 2.4 | 56.4 ± 4.8 |

| 30 (2 x IC₅₀) | 45.1 ± 4.1 | 25.7 ± 3.3 | 29.2 ± 5.1 |

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound

This table shows the distribution of cells in different phases of the cell cycle after 24 hours of treatment, as determined by flow cytometry.

| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 52.3 ± 3.8 | 35.1 ± 2.9 | 12.6 ± 1.7 |

| 7.5 (0.5 x IC₅₀) | 65.8 ± 4.2 | 22.5 ± 2.5 | 11.7 ± 1.9 |

| 15 (IC₅₀) | 78.2 ± 5.1 | 10.3 ± 1.8 | 11.5 ± 2.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments in a preliminary cytotoxicity screen.

1. Cell Culture and Maintenance Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa) and a normal cell line (e.g., MRC-5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should be kept below 0.1%. Cells are treated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

3. Annexin V-FITC/PI Apoptosis Assay This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected and washed twice with cold PBS.

-

Staining: Cells are resuspended in binding buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

4. Cell Cycle Analysis This method is used to determine the proportion of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are seeded and treated with this compound as described for the apoptosis assay for a duration of 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer to generate a histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the hypothetical data suggesting apoptosis induction, a plausible mechanism of action for this compound could involve the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation in many cancers.

Conclusion

The preliminary cytotoxicity screening of a novel natural product like this compound is a fundamental step in evaluating its potential as an anticancer agent. The methodologies outlined in this guide, including the determination of IC₅₀ values, assessment of apoptosis induction, and cell cycle analysis, provide a robust framework for this initial investigation. The hypothetical data presented herein illustrates a compound with selective cytotoxicity against cancer cells, which warrants further research. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways of this compound, followed by in vivo studies to validate the in vitro findings.

References

Exploratory Studies on the Anticancer Potential of Aspergillic Acid Derivatives: A Technical Guide

Disclaimer: Initial research into the anticancer potential of Neohydroxyaspergillic acid revealed a significant lack of available scientific literature on this specific compound. Therefore, this guide focuses on the closely related and better-studied compound, Neoaspergillic acid , to provide a comprehensive overview of the anticancer properties of this class of molecules.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the exploratory studies on the anticancer potential of Neoaspergillic acid. This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

Quantitative Data on Cytotoxic Activity

Neoaspergillic acid has demonstrated moderate cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below for easy comparison.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| SPC-A-1 | Lung adenocarcinoma | 7.99 - 24.90 |

| BEL-7402 | Hepatocellular carcinoma | 7.99 - 24.90 |

| SGC-7901 | Gastric adenocarcinoma | 7.99 - 24.90 |

| K562 | Chronic myelogenous leukemia | 7.99 - 24.90 |

Proposed Mechanism of Action

The primary proposed mechanism of action for Neoaspergillic acid's anticancer effect is its ability to chelate essential metal ions, particularly iron.[1] Iron is a critical cofactor for numerous enzymes involved in vital cellular processes, including DNA synthesis and cellular respiration. By sequestering iron, Neoaspergillic acid disrupts these pathways, leading to the inhibition of cancer cell proliferation and induction of cell death.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the cytotoxic activity of Neoaspergillic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

-

Human cancer cell lines (e.g., SPC-A-1, BEL-7402, SGC-7901, K562)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Neoaspergillic acid stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of Neoaspergillic acid in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[2]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of Neoaspergillic acid and determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening of a compound for anticancer potential.

Conclusion and Future Directions

The exploratory studies on Neoaspergillic acid indicate a moderate potential for this compound as an anticancer agent, likely through the mechanism of iron chelation. The provided data and protocols offer a foundation for further research in this area. Future studies should focus on:

-

Expanding the panel of cancer cell lines to determine the spectrum of activity.

-

Elucidating the specific downstream signaling pathways affected by iron deprivation due to Neoaspergillic acid treatment.

-

Conducting in vivo studies in animal models to evaluate the efficacy and safety of Neoaspergillic acid.

-

Investigating potential synergistic effects with existing chemotherapeutic agents.

A deeper understanding of the molecular mechanisms underlying the anticancer activity of Neoaspergillic acid will be crucial for its potential development as a therapeutic agent.

References

A Technical Guide to the Iron-Chelating Properties of Neohydroxyaspergillic Acid: Insights from its Analogue, Aspergillic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Neohydroxyaspergillic acid, a hydroxamic acid-containing pyrazinone derivative, is a fungal secondary metabolite with potential iron-chelating capabilities, positioning it as a compound of interest for further investigation in drug discovery and development. While direct quantitative data on the iron-chelating properties of this compound remains to be established in the scientific literature, its close structural analogue, aspergillic acid, has been studied for its interaction with iron (III). This technical guide provides a comprehensive overview of the iron-chelating characteristics of aspergillic acid as a surrogate model for understanding the potential of this compound. The document details the stability constants of aspergillic acid-iron(III) complexes and outlines the experimental protocols utilized for their determination, including potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a member of the aspergillic acid group of mycotoxins produced by various species of the Aspergillus genus. These compounds are characterized by a pyrazinone ring structure with a hydroxamic acid functional group. The hydroxamic acid moiety is a well-known bidentate ligand with a high affinity for ferric iron (Fe³⁺), suggesting that this compound likely functions as a siderophore, a small molecule that sequesters iron from the environment for microbial uptake. The ability to chelate iron is a critical attribute for potential therapeutic agents aimed at treating iron overload disorders or developing novel antimicrobial strategies.

Due to a lack of specific experimental data on the iron chelation properties of this compound, this guide will focus on the detailed studies conducted on its closely related analogue, aspergillic acid. The structural similarities between these two molecules provide a strong basis for inferring the potential iron-binding behavior of this compound.

Quantitative Data: Iron(III) Complexation with Aspergillic Acid

The interaction between aspergillic acid (HL) and iron(III) has been quantitatively assessed, revealing the formation of multiple complex species in solution. The stability of these complexes is described by their formation constants (log β). The following table summarizes the key quantitative data for the Fe(III)-aspergillic acid system.[1]

| Complex Species | Log β (Potentiometry) | Log β (Spectrophotometry) |

| [FeL]²⁺ | 11.24 | 11.23 |

| [FeL₂]⁺ | 21.13 | 21.11 |

| [FeL₃] | 28.8 | 28.7 |

| [FeL(OH)]⁺ | 6.58 | - |

| [FeL₂(OH)] | 14.65 | - |

Data obtained from studies on aspergillic acid, presented here as a proxy for this compound.[1]

Experimental Protocols

The determination of the iron-chelating properties of aspergillic acid involved a combination of potentiometric, spectrophotometric, and spectroscopic techniques.

Potentiometric Titration

Potentiometric titrations are employed to determine the stability constants of metal complexes in solution.

-

Apparatus : A thermostatted titration cell equipped with a glass electrode, a reference electrode, and a magnetic stirrer.

-

Reagents :

-

Standardized solution of aspergillic acid in a suitable solvent (e.g., methanol/water mixture).

-

Standardized solution of iron(III) chloride or nitrate.

-

Standardized solution of a strong base (e.g., NaOH or KOH) free of carbonate.

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃).

-

-

Procedure :

-

A known volume and concentration of aspergillic acid and iron(III) solution are placed in the titration cell.

-

The solution is maintained at a constant temperature (e.g., 25 °C) and under an inert atmosphere (e.g., argon) to prevent oxidation.

-

The solution is titrated with the standardized base solution, and the potential (pH) is recorded after each addition of the titrant.

-

The titration is continued until the desired pH range is covered.

-

The collected data (volume of titrant vs. pH) is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[1]

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to confirm the formation of iron-ligand complexes and to determine their stability constants based on changes in the absorption spectra.

-

Apparatus : A dual-beam UV-Vis spectrophotometer.

-

Reagents :

-

Solutions of aspergillic acid and iron(III) of known concentrations.

-

Buffer solutions to control the pH of the samples.

-

-

Procedure :

-

A series of solutions containing a fixed concentration of iron(III) and varying concentrations of aspergillic acid (or vice versa) are prepared at a constant pH.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The formation of the iron-aspergillic acid complex is indicated by the appearance of new absorption bands, typically in the visible region, due to charge-transfer transitions.[1]

-